Irreversible MurA Inhibition Confers a Unique Resistance Profile Compared to Other Cell Wall-Active Antibiotics
Fosfomycin acts as an irreversible, covalent inhibitor of the bacterial enzyme MurA by attacking an active-site cysteine residue (Cys115). This is a unique mechanism of action that is not shared by other major cell wall synthesis inhibitors, such as β-lactams, which target penicillin-binding proteins, or glycopeptides like vancomycin, which bind to the D-Ala-D-Ala terminus of peptidoglycan precursors [1]. This distinct mechanism means that resistance to β-lactams (e.g., via β-lactamase production or altered PBPs) or glycopeptides does not confer cross-resistance to fosfomycin. The clinical significance of this is supported by susceptibility data showing that fosfomycin retains activity against MRSA strains, which are resistant to methicillin and often have reduced susceptibility to vancomycin [2].
| Evidence Dimension | Mechanism of Action and Cross-Resistance Profile |
|---|---|
| Target Compound Data | Irreversible, covalent inhibition of MurA (active-site Cys115) [1]; MIC90 of 8 μg/mL against MRSA (100% susceptible) [2]. |
| Comparator Or Baseline | Vancomycin: MIC90 of 1 μg/mL against MRSA (99% susceptible) [2]. Methicillin/β-lactams: Not active against MRSA due to altered PBPs. |
| Quantified Difference | Fosfomycin retains 100% susceptibility against MRSA with an MIC90 of 8 μg/mL, demonstrating no cross-resistance with β-lactams [2]. |
| Conditions | In vitro susceptibility testing against 110 MRSA blood isolates. |
Why This Matters
For procurement, this evidence supports the selection of fosfomycin as a salvage therapy or alternative option for infections caused by pathogens resistant to other first-line cell wall-active agents.
- [1] Bergogne-Bérézin, E. (2005). Fosfomycin and Derivatives. In Antimicrobial Agents (ed A. Bryskier). ASM Press, Washington, DC. https://doi.org/10.1128/9781555815929.ch37 View Source
- [2] In vitro activity of fosfomycin alone and in combination against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid. Journal of Antimicrobial Chemotherapy. Data extracted from table. View Source
